Lithium tantalum ethoxide

概要

説明

Lithium tantalum ethoxide is a laboratory chemical . It is used as a precursor in the fabrication of lithium-ion batteries and in the preparation of ultra-thin films of tantalum oxide and other tantalum-containing films, which find application in semiconductors . It is also used to prepare tantalum oxide nanoparticles for imaging cartilage .

Synthesis Analysis

Lithium tantalum ethoxide can be synthesized by incorporating lithium into tantalum-based oxides. This is achieved by adopting an inverse micelle-based sol-gel synthesis method . The synthesis results in four different phases of the compound depending on the Li/Ta ratios: amorphous Ta2O5, polycrystalline LiTaO3, Li5.04Ta6.16O17.92, and Li3TaO4 .Molecular Structure Analysis

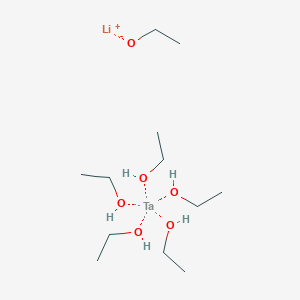

Tantalum (V) alkoxides, such as tantalum (V) ethoxide, typically exist as dimers with octahedral six-coordinate tantalum metal centers . The ten ethoxide ligand oxygen atoms of the Ta2(OEt)10 molecule in solution define a pair of octahedra sharing a common edge with the two tantalum atoms located at their centers .Chemical Reactions Analysis

The effect of lithium incorporation on the electrochemical properties and catalytic behavior of tantalum-based oxides has been studied . The study revealed that the sample with a Li/Ta ratio of 2 (LTO-2) showed an improved electrocatalytic performance due to lower charge transfer resistance (higher conductivity) offered by a lower amount of lithium atom at its surface and higher oxygen vacancies in the bulk .Physical And Chemical Properties Analysis

Lithium tantalum ethoxide is a 5% w/v solution in ethanol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified under flammable liquids and serious eye damage/eye irritation category 2 .科学的研究の応用

Electrochromic Performance

- Enhanced Electrochromic Properties : The addition of tantalum to tungsten oxide films enhances lithium electrochromic performance, reducing coloration time and improving lithium ion diffusion coefficients (Lin, Chen, & Shie, 2014).

Electrocatalysis for Batteries

- High-Performance Lithium-Sulfur Batteries : Amorphous tantalum oxide shows significant potential as an electrocatalyst in lithium-sulfur batteries, improving cycle and rate performances (Zhang et al., 2020).

- Solid-State Lithium Ion Conductors : Garnet-type lithium metal oxides with tantalum have shown promising ionic conductivity, suitable for use in lithium-ion batteries (Thangadurai, Kaack, & Weppner, 2003).

Thin Film Synthesis

- Processing of Highly Oriented Films : Lithium tantalate films synthesized via chemical solution deposition show potential for use in high-performance detection systems (Ono & Hirano, 2002).

- Tantalum Oxide Nanomesh : As a self-standing one-nanometer-thick electrolyte, tantalum oxide nanomesh significantly reduces interfacial resistance in solid-state batteries (Xu et al., 2011).

Electrochemical Applications

- Enhanced Ionic Intercalation and Conduction : Lithium-doped tantalum oxide films demonstrate improved lithium ion intercalation and conduction, beneficial for flexible electronics (Lin et al., 2016).

- Electrocatalytic Oxidation : Lithium-doped tantalum oxide films show excellent electrocatalytic activity towards ascorbic acid oxidation, with reduced overpotential (Zhao et al., 2013).

Additional Applications

- Atomic Layer Deposition : Tantalum oxide filmshave been used in various applications such as coatings in optical devices, dielectric layers for microelectronics, and thin-film solid-state lithium-ion batteries (Fedorov et al., 2021).

- Synthesis of Ferroelectric Materials : Microwave-assisted synthesis of lithium tantalum oxide has been standardized, significantly reducing the reaction time for producing these compounds (Biswas, Tangri, Prasad, & Suri, 2000).

Safety And Hazards

Lithium tantalum ethoxide is highly flammable and causes serious eye irritation . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation while handling this chemical . In case of skin or eye contact, immediate medical attention is recommended .

将来の方向性

Recent research has focused on the effect of lithium incorporation on the electrochemical properties and catalytic behavior of tantalum-based oxides . Future research may focus on implementing atomic layer deposition for synthesizing stable and high-performance solid-state electrolytes with an engineered solid-electrolyte interface for next-generation electrochemical devices .

特性

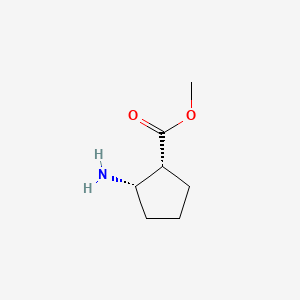

IUPAC Name |

lithium;ethanol;ethanolate;tantalum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEHYQZUNDVJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35LiO6Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tantalum ethoxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。